(R)-Canadine

Acetylcholinesterase inhibition Cholinesterase inhibitors Alkaloid pharmacology

Researchers requiring a validated negative control for (S)-canadine pharmacology or a potent AChE inhibitor for neurodegeneration models face supply inconsistency. (R)-Canadine (CAS 2086-96-6) directly addresses these needs. - **Stereochemical Fidelity:** Essential inactive enantiomer for D2/5-HT1A receptor assays; prevents false positives. - **Validated Potency:** Confirmed AChE inhibitor (IC50 = 12.4 ± 0.9 µM), surpassing (+)-Canadaline. - **Analytical Benchmark:** Enables enantioseparation method validation (Rs = 1.78) for botanical extract QC.

Molecular Formula C20H21NO4
Molecular Weight 339.4 g/mol
CAS No. 2086-96-6
Cat. No. B033228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Canadine
CAS2086-96-6
Synonyms(R)-5,8,13,13a-Tetrahydro-9,10-dimethoxy-6H-benzo[g]-1,3-benzodioxolo[5,6-a]quinolizine;  (+)-Canadine;  (+)-Tetrahydroberberine;  (R)-(+)-7,8,13,13a-Tetrahydroberberine;  9,10-Dimethoxy-2,3-(methylenedioxy)-13aβ-berbine;  d-Canadine;  β-Canadine
Molecular FormulaC20H21NO4
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC
InChIInChI=1S/C20H21NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3/t16-/m1/s1
InChIKeyVZTUIEROBZXUFA-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Canadine: Protoberberine Alkaloid Overview


(R)-Canadine, also known as (+)-Canadine or (R)-(+)-Tetrahydroberberine, is a naturally occurring protoberberine alkaloid with a defined R-configuration at the C13a chiral center [1]. It is isolated from various plant species including Hydrastis canadensis (goldenseal) and Corydalis cava [2]. As the enantiomer of (S)-canadine, its stereochemistry is critical to its biological profile, distinguishing it from the S-isomer which serves as the active biosynthetic precursor to berberine [3].

Risks of Substituting (R)-Canadine with Analogs


Generic substitution of (R)-canadine with its (S)-enantiomer or with the structurally related quaternary alkaloid berberine is scientifically unsound due to fundamental differences in stereospecificity, receptor pharmacology, and metabolic fate. The (S)-enantiomer is the active biosynthetic precursor to berberine and demonstrates distinct biological activities, including D2 receptor antagonism and 5-HT1A receptor agonism . In contrast, (R)-canadine is often characterized as an inactive isomer in specific contexts, making it a critical experimental control compound . Furthermore, berberine, as a quaternary ammonium salt, exhibits divergent physicochemical properties and target engagement profiles compared to the tertiary amine structure of (R)-canadine, preventing their interchangeable use in assays [1].

(R)-Canadine: Head-to-Head Quantitative Comparison


AChE Inhibitory Potency vs. Related Alkaloids

In a direct comparative analysis of fifteen isoquinoline alkaloids isolated from Corydalis cava, (+)-Canadine exhibited the most potent inhibition of human acetylcholinesterase (HuAChE) [1]. Its IC50 value was notably lower than that of the related alkaloid (+)-Canadaline, as well as the butyrylcholinesterase (BuChE)-active compounds (+/-)-corycavidine and (+)-bulbocapnine [1].

Acetylcholinesterase inhibition Cholinesterase inhibitors Alkaloid pharmacology

Enantioselective Negative Control in Receptor Assays

(R)-Canadine is consistently defined and utilized as the inactive enantiomer relative to the biologically active (S)-canadine in multiple pharmacological contexts [REFS-1, REFS-2]. This functional dichotomy is rooted in the stereospecific interactions with biological targets, such as the dopamine D2 receptor and adenylate cyclase . The (S)-isomer is reported to act as a D2 receptor antagonist and 5-HT1A receptor agonist, capable of blocking dopamine-stimulated adenylate cyclase activity, whereas the (R)-isomer lacks these specific activities .

Enantioselectivity Experimental control Stereochemistry

CYP450 Inhibitory Promiscuity Profile

Computational predictions indicate that (R)-Canadine possesses a high probability for cytochrome P450 inhibitory promiscuity, with a calculated value of 0.8191 (81.91%) [1]. This in silico profile suggests a potential for drug-drug interactions that is distinct from other protoberberine alkaloids like berberine, which are known substrates and modulators of CYP enzymes [2]. Notably, berberine has been shown to be less active in certain contexts due to the requirement of a quaternary nitrogen, whereas the tertiary amine structure of (R)-canadine may alter its metabolic liability [3].

Drug metabolism CYP450 inhibition Pharmacokinetics

Enantiomeric Purity Specification for QC

Analytical methods developed for the enantioseparation of canadine have established a quantifiable baseline for enantiomeric impurity. Using fluorimetric detection coupled with chiral HPLC, it was determined that a sample of R-(+)-canadine contained 7.4% of the S-(−)-canadine enantiomer [1]. This level of impurity is a critical specification for experiments where even minor contamination by the active enantiomer could confound results.

Enantiomeric purity Analytical chemistry Quality control

(R)-Canadine: Research & Industrial Applications


AChE Inhibitor Screening in Neurodegenerative Research

Based on its established potency as an AChE inhibitor (IC50 = 12.4 ± 0.9 µM), which surpasses that of (+)-Canadaline and other Corydalis alkaloids [1], (R)-Canadine is a valuable tool compound for studies investigating cholinergic neurotransmission and for screening novel AChE inhibitors. Its use is particularly relevant in Alzheimer's disease research models.

Stereochemical Control for D2/5-HT1A Receptors

(R)-Canadine is an essential negative control in experiments investigating the activity of its (S)-enantiomer at dopamine D2 and 5-HT1A receptors . Given that (S)-canadine acts as a D2 antagonist and 5-HT1A agonist capable of blocking adenylate cyclase , the use of pure (R)-Canadine is critical for confirming stereospecificity of any observed pharmacological effect in both in vitro and in vivo models of gastric motor function and CNS disorders.

Analytical Method Development for Botanical QC

The documented methods for enantioseparation of canadine, which achieve baseline resolution (Rs = 1.78) and can quantify enantiomeric impurities to a level of 7.4% [2], make (R)-Canadine a necessary reference standard. It is used in HPLC method development for the quality control of goldenseal (Hydrastis canadensis) and Corydalis cava extracts, ensuring accurate quantification of alkaloid content and enantiomeric composition.

CYP450 Drug-Drug Interaction Studies

Given its high predicted CYP inhibitory promiscuity score (0.8191) [3], (R)-Canadine is a suitable candidate for in vitro studies designed to assess its potential for drug-drug interactions via CYP enzyme modulation. Its procurement is indicated for metabolism studies where it can be compared with other alkaloids, such as berberine, to elucidate structure-dependent effects on CYP activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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